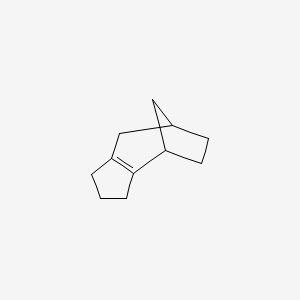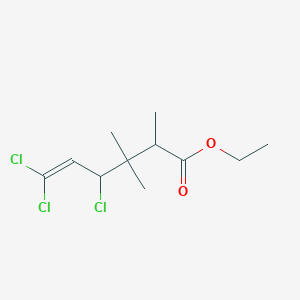
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate is an organic compound with a complex structure characterized by multiple chlorine and methyl groups attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: This compound shares some structural similarities but differs in its quinoline backbone.
Cyanuric chloride: Another chlorinated compound with distinct chemical properties and uses.
Properties
CAS No. |
59897-95-9 |
|---|---|
Molecular Formula |
C11H17Cl3O2 |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate |
InChI |
InChI=1S/C11H17Cl3O2/c1-5-16-10(15)7(2)11(3,4)8(12)6-9(13)14/h6-8H,5H2,1-4H3 |
InChI Key |
DDFJIALOXWLNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C(C=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


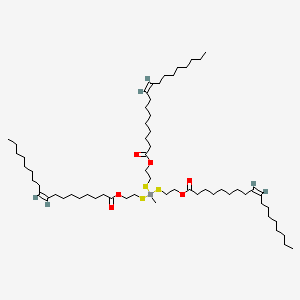
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
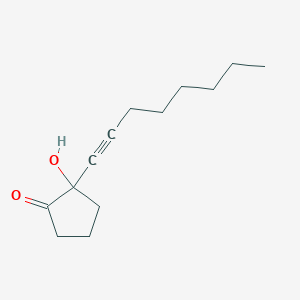
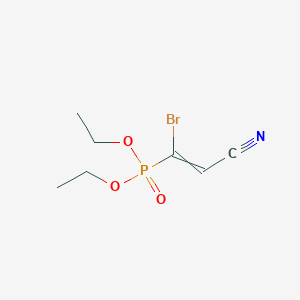
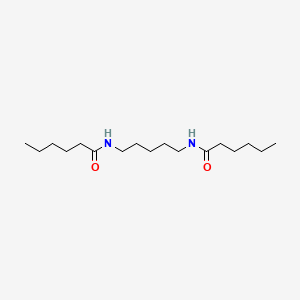
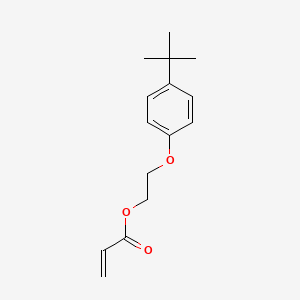
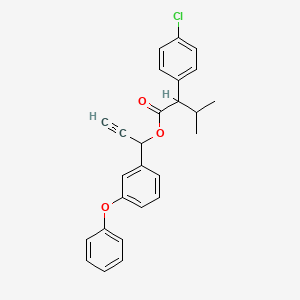
methanone](/img/structure/B14613647.png)
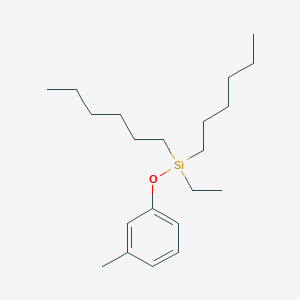
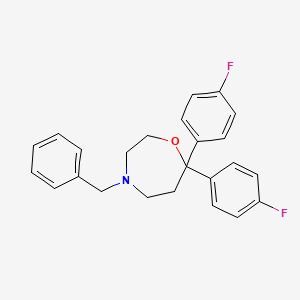
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
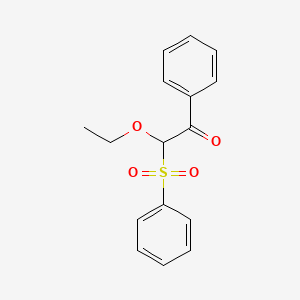
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
